An In-depth Technical Guide to the Synthesis and Discovery of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
An In-depth Technical Guide to the Synthesis and Discovery of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and properties of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane, a pyrene-containing boronic acid pinacol ester. This compound has garnered significant interest for its unique mechanoluminescent and vapochromic properties. This document is intended for researchers, scientists, and professionals in the fields of materials science and organic chemistry. It details the experimental protocols for its synthesis, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Introduction and Discovery
The compound 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane, hereafter referred to as Py-Bpin, was first brought to prominence in a 2016 publication in Chemical Communications by Wang et al.[1] The discovery was centered on the investigation of novel mechanoluminescent (ML) materials. The researchers synthesized two pyrene boronic acid cyclic esters and found that Py-Bpin, with its 5-membered dioxaborolane ring, exhibited reversible mechanoluminescence with a rapid self-recovery at room temperature.[1] This was a significant finding as it presented a new class of ML materials based on boronic acid esters. The research highlighted the compound's potential for applications in dynamic data storage and self-erasing writing boards due to its environmentally friendly and energy-efficient properties.[1]
Physicochemical and Structural Data
A summary of the key physical and chemical properties of Py-Bpin is provided in Table 1. The crystal structure data, as reported on PubChem, is detailed in Table 2.
Table 1: Physicochemical Properties of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁BO₂ | PubChem[2] |
| Molecular Weight | 328.2 g/mol | PubChem[2] |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane | PubChem[2] |
| CAS Number | 349666-24-6 | PubChem[2] |
| Appearance | White to off-white crystalline powder | TCI Chemicals |
| Melting Point | 247-251 °C (for the corresponding boronic acid) | Sigma-Aldrich[3] |
| Purity | >97.0% | Chemsrc[4] |
Table 2: Crystal Structure Data of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
| Parameter | Value | Source |
| Crystal System | Monoclinic | PubChem[2] |
| Space Group | P 1 21/c 1 | PubChem[2] |
| a | 11.7096 Å | PubChem[2] |
| b | 10.8168 Å | PubChem[2] |
| c | 14.2151 Å | PubChem[2] |
| α | 90.00° | PubChem[2] |
| β | 91.551° | PubChem[2] |
| γ | 90.00° | PubChem[2] |
| Z | 4 | PubChem[2] |
Synthesis Methodology
The synthesis of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane can be achieved through a palladium-catalyzed Miyaura borylation reaction. This method involves the cross-coupling of a pyrene halide (e.g., 1-bromopyrene) with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
General Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: General workflow for the synthesis of Py-Bpin via Miyaura borylation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Miyaura borylation reactions for the synthesis of aryl boronic esters.
Materials:
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1-Bromopyrene
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Potassium acetate (KOAc)
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Anhydrous 1,4-dioxane
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Deionized water
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
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Dichloromethane (DCM)
Equipment:
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Schlenk flask or three-necked round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating mantle
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Inert gas supply (Argon or Nitrogen)
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Standard laboratory glassware
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Rotary evaporator
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Chromatography column
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromopyrene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv.), and potassium acetate (3.0 equiv.).
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Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The reaction mixture should be a suspension.
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Reaction: Heat the mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
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Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to afford the pure 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane as a solid.
Characterization Data
The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity. Representative characterization data is provided in Table 3.
Table 3: Spectroscopic Data for 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-8.3 (m, 9H, Ar-H), 1.45 (s, 12H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 131.5, 131.0, 130.9, 128.6, 127.6, 127.5, 125.9, 125.1, 124.9, 124.8, 124.3, 83.9, 25.0 |
| Mass Spec (HRMS) | Calculated for C₂₂H₂₁BO₂: [M+H]⁺, Found: [M+H]⁺ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Applications and Future Directions
The primary application of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane lies in the field of materials science. Its notable properties include:
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Mechanoluminescence: The ability to emit light upon the application of mechanical stress. The rapid self-recovery of this property is a key advantage.[1]
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Vapochromism: The change in color upon exposure to solvent vapors.[1]
These characteristics make it a promising candidate for use in:
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Smart sensors
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Security inks
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Damage detection in materials
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Novel display technologies
As this compound is a boronic ester, it can also serve as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to introduce the pyrene moiety into more complex molecular architectures for applications in organic electronics and photovoltaics.
Given its discovery in the context of materials science, there is currently no established link to specific signaling pathways or direct applications in drug development. Future research may explore its biological properties, but its primary focus remains on advanced materials.
Logical Relationships in Synthesis
The synthesis of Py-Bpin is a well-defined process with clear logical dependencies, as illustrated in the following diagram.
References
- 1. Pyrene boronic acid cyclic ester: a new fast self-recovering mechanoluminescent material at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane | C22H21BO2 | CID 11077956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrene-1-boronic acid = 95.0 164461-18-1 [sigmaaldrich.com]
- 4. Pyrenyl-1-boronic acid pinacol ester | CAS#:349666-24-6 | Chemsrc [chemsrc.com]
